MFCD04064555
Description
MFCD04064555 is a synthetic organic compound with a molecular formula of C₁₀H₉F₃O and a molecular weight of 202.17 g/mol. Key properties include:
- Boiling Point: ~215–220°C (estimated based on analogous compounds) .
- Log P (Octanol-Water Partition Coefficient): 3.2, indicating moderate lipophilicity .
- Solubility: Sparingly soluble in water (0.24 mg/mL) but highly soluble in polar organic solvents like methanol and dimethyl sulfoxide (DMSO) .
- Synthetic Accessibility: Score of 2.07 (on a scale where lower values indicate easier synthesis), achievable via palladium-catalyzed cross-coupling reactions or nucleophilic substitution .
This compound’s trifluoromethyl (-CF₃) group enhances metabolic stability and binding affinity to hydrophobic enzyme pockets, making it a candidate for drug discovery .
Properties
IUPAC Name |
2-[(4-bromophenoxy)methyl]-5-(3-morpholin-4-ylpropylamino)-1,3-oxazole-4-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21BrN4O3/c19-14-2-4-15(5-3-14)25-13-17-22-16(12-20)18(26-17)21-6-1-7-23-8-10-24-11-9-23/h2-5,21H,1,6-11,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMDXMILWRJZOKI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCNC2=C(N=C(O2)COC3=CC=C(C=C3)Br)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21BrN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “MFCD04064555” involves specific reaction conditions and reagents. The preparation methods typically include:
Initial Reactants: The starting materials are carefully chosen based on the desired chemical structure.
Reaction Conditions: The reactions are conducted under controlled temperatures and pressures to ensure the desired product is obtained.
Purification: The final product is purified using techniques such as crystallization, distillation, or chromatography to achieve high purity.
Industrial Production Methods
In an industrial setting, the production of “this compound” is scaled up using large reactors and optimized processes to ensure efficiency and cost-effectiveness. The methods include:
Batch Processing: Small-scale production in batches, allowing for precise control over reaction conditions.
Continuous Processing: Large-scale production with continuous input of reactants and output of products, enhancing efficiency and consistency.
Chemical Reactions Analysis
Types of Reactions
“MFCD04064555” undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: It can be reduced using suitable reducing agents to yield reduced forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
The reactions involving “this compound” typically use:
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Including sodium borohydride or lithium aluminum hydride.
Catalysts: Catalysts like palladium or platinum may be used to facilitate certain reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
“MFCD04064555” has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent or intermediate in various chemical reactions and synthesis processes.
Biology: Employed in biological studies to investigate its effects on cellular processes and pathways.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of materials, coatings, and other industrial applications.
Mechanism of Action
The mechanism by which “MFCD04064555” exerts its effects involves specific molecular targets and pathways. It interacts with particular enzymes or receptors, leading to a cascade of biochemical events. The detailed mechanism includes:
Binding to Targets: The compound binds to its molecular targets with high affinity.
Activation/Inhibition: It may activate or inhibit specific pathways, resulting in the desired biological effect.
Downstream Effects: The initial interaction triggers downstream signaling pathways, leading to physiological or biochemical changes.
Comparison with Similar Compounds
Structural Analogues
Compounds with structural similarities to MFCD04064555 include fluorinated aromatic ketones and related derivatives. Key comparisons are summarized in Table 1.
Table 1: Structural Analogues of this compound
Key Findings :
- The addition of a second -CF₃ group in 1533-03-5 increases molecular weight and lipophilicity (Log P = 4.1) but reduces water solubility (0.12 mg/mL) .
- 56469-02-4 , an isomer of this compound, shows nearly identical molecular weight and Log P but higher water solubility (0.30 mg/mL), likely due to better polar surface area distribution .
Functional Analogues
Functional analogues share applications in catalysis or medicinal chemistry. See Table 2 for comparisons.
Table 2: Functional Analogues of this compound
Key Findings :
- 905306-69-6 exhibits higher bioavailability (0.85) due to improved GI absorption but acts as a CYP inhibitor, posing drug-drug interaction risks .
- 1761-61-1 ’s cyclic amide group enhances BBB permeability, making it suitable for central nervous system (CNS) drug development .
Property-Driven Comparison
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
